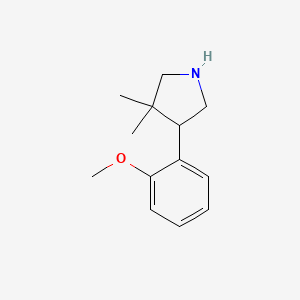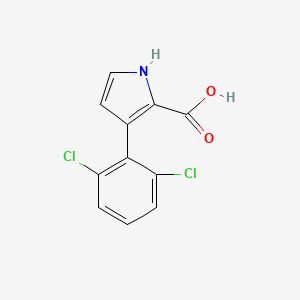
3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
Compounds like “3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid” belong to a class of organic compounds known as dichlorophenylpyrroles . These are aromatic compounds containing a pyrrole ring substituted at the 3-position with a 2,6-dichlorophenyl moiety .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitutions, condensations, or coupling reactions . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography , NMR spectroscopy, and computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactivity of a compound can be studied using various spectroscopic techniques and computational methods . The compound’s reactions with other substances, its stability under different conditions, and its potential to form new compounds can all be analyzed.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental methods and computational predictions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Researchers have developed various synthesis methods for compounds structurally related to "3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid," focusing on creating pyrrolopyridine, pyrrolopyrazine, and other pyrrole derivatives. These compounds are synthesized through methods involving cyclization reactions, transformations of azides, and reactions with enamines, showcasing the chemical versatility and potential for creating diverse molecular scaffolds (Bencková & Krutošíková, 1997), (Alves et al., 2000).
Crystal Structure and Hydrogen Bonding
- Crystallographic studies of similar compounds reveal extensive hydrogen bonding and geometric arrangements, offering insights into the molecular interactions and stability of these compounds. The angles and distances between functional groups can inform the design of molecules with desired physical and chemical properties (Prayzner et al., 1996).
Mechanistic Insights and Chemical Reactions
- Investigations into the mechanisms of formation and reactivity of pyrrole derivatives contribute to a deeper understanding of their chemical behavior. These studies are crucial for developing new synthetic routes and for the modification of existing molecules to enhance their properties or to create compounds with novel activities (Yıldırım et al., 2005), (Law et al., 1984).
Potential Biological Activity
- While focusing on the synthesis and structural analysis of compounds related to "this compound," some studies hint at the potential biological activity of these compounds. The exploration of their biological effects, such as antibacterial properties or interaction with biological receptors, opens avenues for future research in medicinal chemistry (Toja et al., 1986).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes, influencing their function and leading to therapeutic effects .
Mode of Action
This interaction could potentially inhibit or enhance the activity of these targets, resulting in therapeutic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects that contribute to their therapeutic action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level, contributing to their therapeutic action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid . These factors can include pH, temperature, presence of other substances, and more . Understanding these factors can help optimize the use of the compound for therapeutic purposes .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with iron complexes featuring the pyridine dipyrrolide pincer ligand . These interactions can influence the coordination chemistry of the iron complexes, impacting their overall biochemical behavior. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, altering their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the coordination chemistry of pyridine dipyrrolide iron complexes, which can lead to changes in cellular processes . These effects can result in alterations in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to interact with iron complexes, resulting in changes in their coordination geometries and overall biochemical behavior . These binding interactions can lead to alterations in gene expression and other molecular processes, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that the stability of this compound can be influenced by various factors, including the presence of other chemicals and environmental conditions . Long-term effects on cellular function have also been observed, with changes in cellular processes and metabolic pathways occurring over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that different dosages can lead to varying effects, including threshold effects and toxic or adverse effects at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been observed to undergo metabolic transformations, leading to the formation of specific metabolites . These interactions can impact the overall metabolic pathways and contribute to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is essential for determining the overall distribution and transport of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns can influence its biochemical behavior and overall effects on cellular processes.
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-2-1-3-8(13)9(7)6-4-5-14-10(6)11(15)16/h1-5,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVCPPDMBVXYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(NC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



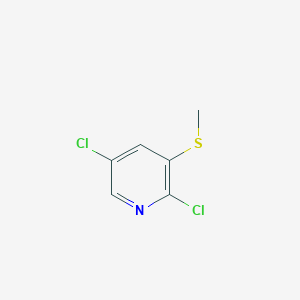
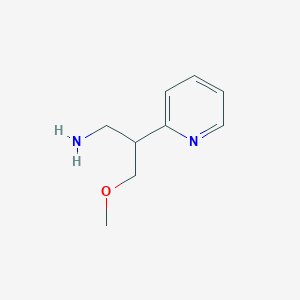
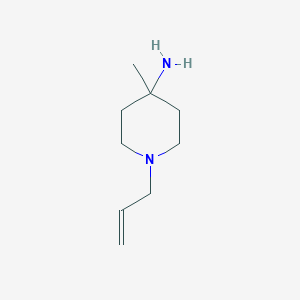
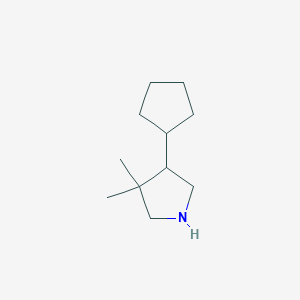
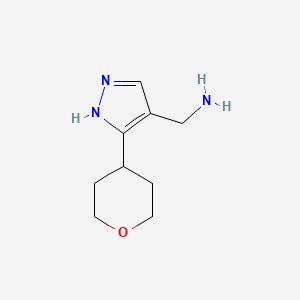

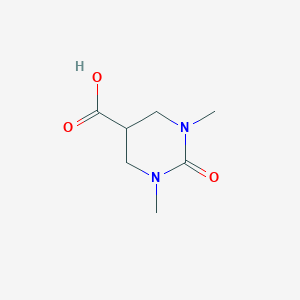
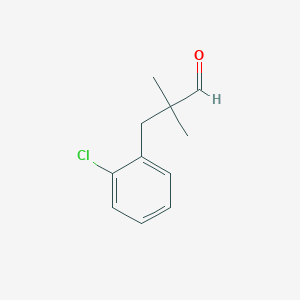


![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
